molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide

Cat. No.: B2776933
CAS No.: 339360-39-3
M. Wt: 371.48
InChI Key: KFMZDHZURPZIQO-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a benzyloxyphenyl and a phenyl group attached

Scientific Research Applications

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. This could involve in vitro studies to determine its interactions with various biological targets, as well as in vivo studies to assess its potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.

    Cyclopentanecarboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired cyclopentanecarboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl group but has a different core structure.

    N-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenylsulfamoylphenylacetamide: Contains a pyrazole ring and sulfonamide group, offering different biological activities.

Uniqueness

N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with benzyloxyphenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMZDHZURPZIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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